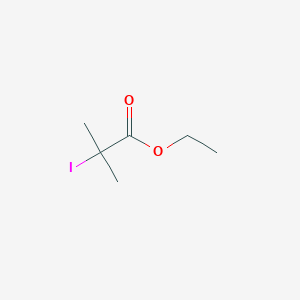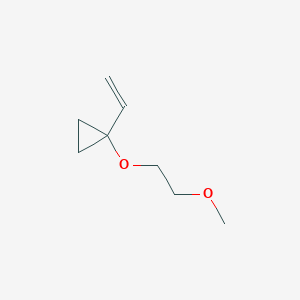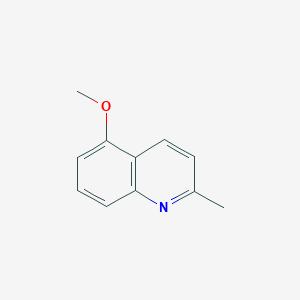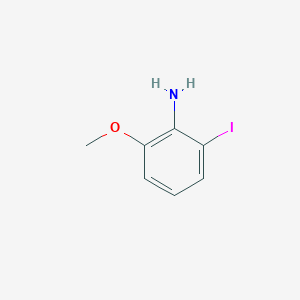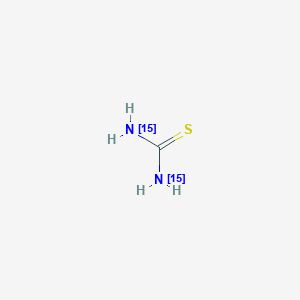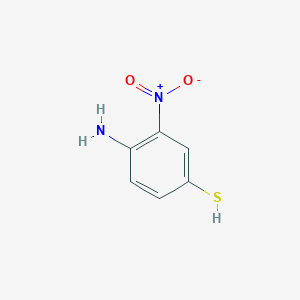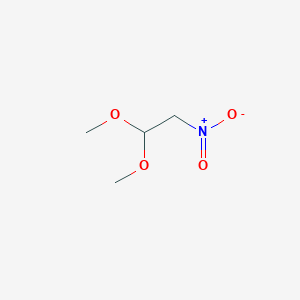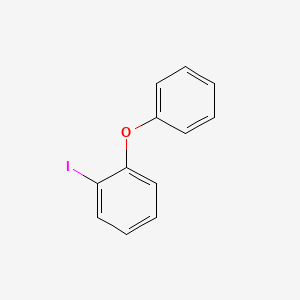
tert-Butyl 1-((benzyloxy)carbonyl)vinylcarbamate
Vue d'ensemble
Description
Tert-Butyl 1-((benzyloxy)carbonyl)vinylcarbamate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. It is a carbamate derivative that exhibits promising biological properties, making it an attractive target for drug development.
Mécanisme D'action
The mechanism of action of tert-Butyl 1-((benzyloxy)carbonyl)vinylcarbamate is not fully understood, but it is thought to involve the inhibition of certain enzymes and proteins. It has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a key role in gene expression regulation. It has also been reported to inhibit the activity of proteasomes, which are protein complexes that degrade unwanted or damaged proteins.
Biochemical and Physiological Effects:
Tert-Butyl 1-((benzyloxy)carbonyl)vinylcarbamate has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of cancer cells, and reduce inflammation. It has also been reported to have neuroprotective effects and to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using tert-Butyl 1-((benzyloxy)carbonyl)vinylcarbamate in lab experiments include its high potency, selectivity, and low toxicity. It is also relatively easy to synthesize and can be used as a building block for the synthesis of new compounds. However, its limitations include its poor solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are numerous future directions for research on tert-Butyl 1-((benzyloxy)carbonyl)vinylcarbamate. One potential area of focus is the development of new derivatives with improved properties, such as increased solubility or selectivity. Another area of interest is the exploration of its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Additionally, further studies are needed to elucidate its mechanism of action and to better understand its biochemical and physiological effects.
Applications De Recherche Scientifique
Tert-Butyl 1-((benzyloxy)carbonyl)vinylcarbamate has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In biochemistry, it has been used as a tool to study the mechanism of action of various enzymes and proteins. In pharmaceuticals, it has been explored as a potential building block for the synthesis of new drugs.
Propriétés
IUPAC Name |
benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-11(16-14(18)20-15(2,3)4)13(17)19-10-12-8-6-5-7-9-12/h5-9H,1,10H2,2-4H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIUMOFCXSETHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=C)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474187 | |
| Record name | N-Boc-dehydroAla-OBn | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 1-((benzyloxy)carbonyl)vinylcarbamate | |
CAS RN |
94882-75-4 | |
| Record name | N-Boc-dehydroAla-OBn | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




